![molecular formula C20H23N5O5 B2375236 methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 887888-84-8](/img/structure/B2375236.png)
methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, a type of organic compound that has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine and its derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved a multicomponent condensation of various starting materials .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques allow for the identification of the compound’s molecular weight, chemical shifts, and other structural characteristics.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve a multicomponent condensation of various starting materials . The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as high-resolution mass spectrometry . This would provide information about the compound’s molecular weight and other related properties.Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Synthesis of Thiazolidin Derivatives : Research has shown the synthesis of methyl thiazolidin acetates using compounds similar to methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, demonstrating their potential in creating various thiazolidin derivatives (Vas’kevich et al., 2004).
Formation of Pyrimidine Derivatives : A study explored the transformation of compounds like the subject chemical into pyrimidine derivatives, highlighting its role in diverse chemical syntheses (Žugelj et al., 2009).
Development of Pyridin Derivatives : The compound has been used in synthesizing pyridin- and pyrimidin-2-yl acetates, indicating its utility in the synthesis of complex heterocyclic compounds (Morgentin et al., 2009).
Biological and Pharmacological Research
Aldose Reductase Inhibition : Derivatives of the compound have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications, demonstrating potential pharmaceutical applications (Ali et al., 2012).
Anticancer Potential : Certain derivatives synthesized from the compound have shown cytotoxic activity against cancer cell lines, suggesting its use in developing new anticancer agents (Al-Sanea et al., 2020).
Carrier for Active Compounds : Studies have used derivatives of the compound in the development of polymeric materials for carrying active compounds like anticancer drugs, indicating its role in slow-release drug delivery systems (Helaly et al., 2014).
Crystal Structure and Material Science
- Crystal Structure Analysis : Research involving similar compounds has provided insights into molecular structures and crystal packing, important for understanding material properties and pharmaceutical formulation (Mao et al., 2015).
Mécanisme D'action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown promising neuroprotective and anti-inflammatory properties . These properties are observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-12-9-23(13-5-7-14(29-3)8-6-13)19-21-17-16(24(19)10-12)18(27)25(11-15(26)30-4)20(28)22(17)2/h5-8,12H,9-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLNKUSOFPAWOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375153.png)
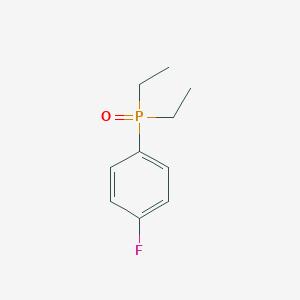
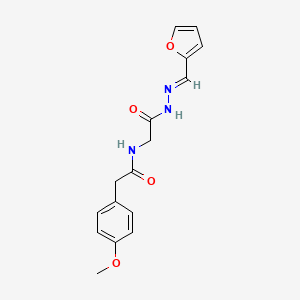
![Diethyl 3-methyl-5-[[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2375156.png)
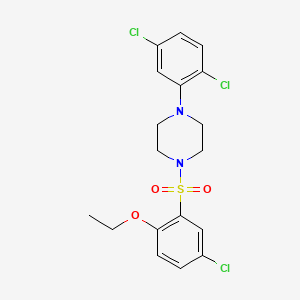
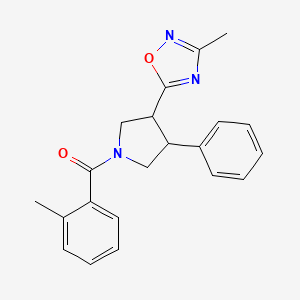
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2375162.png)
![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)

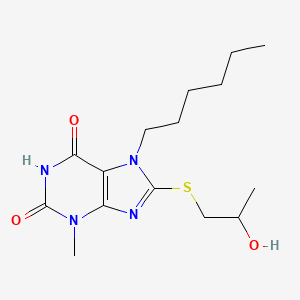

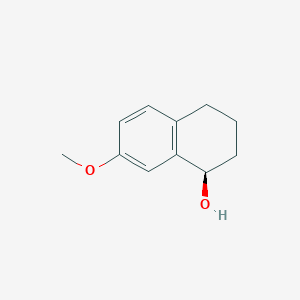
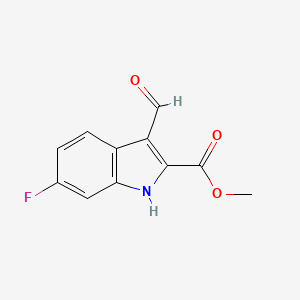
![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)
